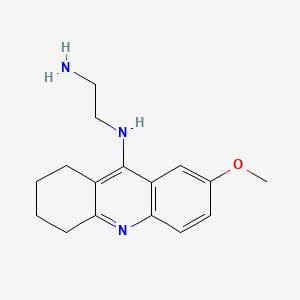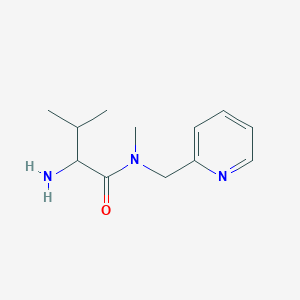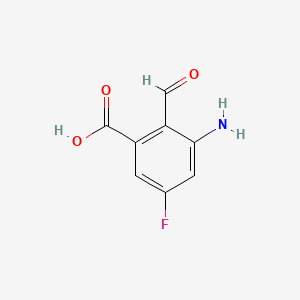
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound belonging to the class of acridines. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a cholinesterase inhibitor .
準備方法
The synthesis of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.
Reaction with Ethylenediamine: The starting material is reacted with ethylenediamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
作用機序
The mechanism of action of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function . The molecular targets and pathways involved include the cholinergic system and related signaling pathways .
類似化合物との比較
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine can be compared with other similar compounds such as:
7-Methoxytacrine: Similar in structure but lacks the ethylenediamine moiety.
Tacrine: A well-known cholinesterase inhibitor but without the methoxy group.
Donepezil: Another cholinesterase inhibitor with a different structural framework.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
特性
分子式 |
C16H21N3O |
|---|---|
分子量 |
271.36 g/mol |
IUPAC名 |
N'-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-20-11-6-7-15-13(10-11)16(18-9-8-17)12-4-2-3-5-14(12)19-15/h6-7,10H,2-5,8-9,17H2,1H3,(H,18,19) |
InChIキー |
LFANNYNPYJMNPK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)



![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)

![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)




![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
